molecular formula C8H16N2O3 B13390841 Glycylisoleucine

Glycylisoleucine

Cat. No.: B13390841
M. Wt: 188.22 g/mol
InChI Key: KGVHCTWYMPWEGN-UHFFFAOYSA-N
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Description

Glycylisoleucine is a dipeptide composed of glycine and isoleucine. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylisoleucine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of amino groups to prevent unwanted reactions, followed by coupling reactions facilitated by reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesizers that automate the SPPS process. The use of high-efficiency resins and optimized reaction conditions ensures high yields and purity of the final product. The purification of the synthesized dipeptide is usually achieved through techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Glycylisoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino acid side chains, particularly the isoleucine residue.

    Reduction: Reduction reactions can be used to modify the peptide bond or the side chains.

    Substitution: Substitution reactions can occur at the amino or carboxyl termini of the dipeptide.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoleucine residue can lead to the formation of keto or hydroxyl derivatives.

Scientific Research Applications

Glycyl-Isoleucine is a dipeptide composed of glycine and isoleucine that arises as an incomplete breakdown product of protein digestion or catabolism . While some dipeptides have physiological or cell-signaling effects, most are short-lived intermediates in amino acid degradation pathways after further proteolysis .

Scientific Research Applications

Glycyl-Isoleucine's applications are noted in several fields of scientific research:

  • Bladder Cancer Research Multi-omics analysis, which includes urine metabolome quantification, identifies potential biomarkers and interactions to differentiate non-muscle invasive bladder cancer (NMIBC) from muscle invasive bladder cancer (MIBC) . Glycyl-Isoleucine is one of many metabolites studied in this context .
  • Diketopiperazine Formation Glycylisoleucine can convert into diketopiperazines during heating experiments . The hydrolysis of diketopiperazines can yield the original dipeptide or an inverted dipeptide product .
  • Peptide Conformation Analysis Glycyl-Isoleucine is used in tripeptide models to study conformational analysis using ab initio and density functional theory (DFT) .
  • NMR Spectroscopy this compound is utilized in Nuclear Magnetic Resonance (NMR) applications to provide comprehensive site-specific information .
  • Peptide Synthesis: Gly-Gly-Ile-OH (Glycyl-Glycyl-Isoleucine) is a building block in the synthesis of peptides, crucial for developing new drugs and therapies in the pharmaceutical industry .
  • Biotechnology: Gly-Gly-Ile-OH is used to create modified proteins that can improve enzyme activity or stability, enhancing industrial processes .
  • Cosmetic Formulations: Gly-Gly-Ile-OH is incorporated into skincare products for its potential moisturizing and anti-aging properties .
  • Research on Protein Interactions: Gly-Gly-Ile-OH aids scientists in studying protein-protein interactions, vital for understanding cellular processes and disease mechanisms .
  • Nutrition Supplements: Gly-Gly-Ile-OH is explored in the formulation of dietary supplements aimed at muscle recovery and performance enhancement for athletes .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of glycylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The exact pathways depend on the biological context, but it generally involves binding to receptors or enzymes that recognize peptide sequences .

Comparison with Similar Compounds

    Glycylleucine: Another dipeptide with similar properties but different side chain characteristics.

    Glycylvaline: Similar in structure but with a valine residue instead of isoleucine.

Uniqueness: Glycylisoleucine is unique due to the specific properties imparted by the isoleucine residue, such as its hydrophobic nature and branched side chain, which can influence the overall structure and function of the peptide .

Biological Activity

Glycylisoleucine (H2 Gly-Ile) is a dipeptide composed of glycine and isoleucine, which has been the subject of various studies due to its potential biological activities. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.

This compound is represented by the molecular formula C8H16N2O3C_8H_{16}N_2O_3 and is classified as a dipeptide. Its structure is significant for its interactions with biological systems, particularly in terms of transport mechanisms and metabolic pathways.

1. Transport Mechanisms

Research indicates that this compound can be utilized as a substrate for various transport systems in bacteria, notably in Escherichia coli. A study highlighted that specific mutants of E. coli could grow on this compound despite being unable to utilize isoleucine effectively due to mutations affecting their transport systems. This suggests that this compound may bypass certain metabolic restrictions imposed by the absence of isoleucine transporters .

StrainIsoleucine UptakeLeucine UptakeValine Uptake
MI237b0.1550.1270.120
MI250<0.010<0.010<0.010

This table summarizes the uptake rates of branched-chain amino acids in different E. coli strains, demonstrating the unique transport capabilities associated with this compound.

2. Metabolic Effects

This compound has been implicated in various metabolic processes. It acts as a metabolite and can influence gut microbiota composition when included in dietary studies. For instance, dietary interventions using resistant starch have shown that such compounds can alter fecal microbiome metabolism, potentially enhancing gut health through mechanisms involving dipeptides like this compound .

Case Study 1: Impact on Gut Health

A study involving cats fed diets supplemented with resistant starch found significant changes in fecal metabolome and microbiota composition. While this compound was not directly tested, related dipeptides were noted to enhance gut health markers, including increased levels of immunoglobulin A (IgA) and beneficial short-chain fatty acids (SCFAs). These findings suggest that similar peptides may contribute positively to gut health through modulation of the microbiome .

Case Study 2: Anticancer Potential

Another area of interest is the potential anticancer activity of dipeptides such as this compound when loaded onto nanoparticles for drug delivery systems. Research indicates that the incorporation of such peptides can enhance the efficacy of photosensitizers used in photodynamic therapy, demonstrating a four-fold increase in anticancer activity compared to non-peptide formulations .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVHCTWYMPWEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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